molecular formula C31H46O5 B150489 Poricoic acid A

Poricoic acid A

Cat. No.: B150489
M. Wt: 498.7 g/mol
InChI Key: KVAQLXUMUVEKGR-SMFZDKLCSA-N
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Description

Poricoic acid A is a tetracyclic triterpenoid compound isolated from the sclerotium of Poria cocos, a traditional Chinese medicinal fungus. This compound has garnered significant attention due to its potent biological activities, particularly its anti-fibrotic and anti-tumor properties .

Mechanism of Action

Target of Action

Poricoic Acid A (PAA) is a natural product extracted from Poria cocos, a traditional Chinese medicine . It has been found to primarily target the NF-κB/MAPK pathway , Sirt3 , and β-catenin . These targets play crucial roles in various biological processes, including inflammation, fibrosis, and cell proliferation .

Mode of Action

PAA interacts with its targets to bring about significant changes in cellular functions. It inhibits the NF-κB/MAPK pathway, thereby alleviating renal fibrosis in rats with cardiorenal syndrome . PAA also upregulates Sirt3, which in turn promotes the deacetylation of β-catenin . This interaction leads to the suppression of renal fibroblast activation and interstitial fibrosis .

Biochemical Pathways

PAA affects several biochemical pathways. It inhibits the NF-κB/MAPK pathway, which is involved in the regulation of immune responses and inflammation . PAA also influences the TGF-β1-induced Smad3 and MAPK pathways, which are associated with fibrosis and cell proliferation . By modulating these pathways, PAA can alleviate renal fibrosis and suppress cell proliferation .

Result of Action

The molecular and cellular effects of PAA’s action are significant. PAA can alleviate the damage of heart and kidney function in cardiorenal syndrome rats, reduce the pathological damage of kidney tissue and renal fibrosis, and inhibit the renal inflammatory response . In ovarian cancer, PAA induces cell apoptosis and autophagy by regulating the mTOR/p70s6k signaling axis .

Action Environment

The action, efficacy, and stability of PAA can be influenced by various environmental factors. For instance, the physiological environment, such as pH and temperature, can affect the stability and activity of PAA. Additionally, the presence of other compounds or drugs can potentially lead to herb-drug interactions, influencing the action of PAA . .

Biochemical Analysis

Biochemical Properties

Poricoic Acid A interacts with various biomolecules in biochemical reactions. It has been found to modulate the activity of key enzymes and proteins. For instance, it has been shown to regulate the Gas6/AxlNFκB/Nrf2 axis , which plays a crucial role in cellular responses to stress and inflammation. It also modulates the activity of tryptophan hydroxylase-1 (TPH-1), a key enzyme in tryptophan metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of T-cell acute lymphoblastic leukemia cells and ovarian cancer cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to inhibit the mTOR/p70s6k signaling pathway, which is involved in cell growth and proliferation . It also modulates the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settingsFor instance, it has been shown to have sustained anti-tumor effects in in vitro studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to regulate the FXR/PPARα-SREBPs pathway, which is involved in lipid homeostasis . It also modulates the activity of TPH-1, a key enzyme in tryptophan metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Poricoic acid A can be extracted from Poria cocos using organic solvents such as ethyl acetate or methanol. The extraction process involves soaking the sclerotium in the solvent, followed by multiple crystallization steps to purify the compound .

Industrial Production Methods: Industrial production of this compound primarily relies on large-scale extraction from Poria cocos. The process involves:

Chemical Reactions Analysis

Types of Reactions: Poricoic acid A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Comparison with Similar Compounds

Poricoic acid A is unique among triterpenoids due to its specific biological activities and molecular targets. Similar compounds include:

This compound stands out for its potent anti-fibrotic and anti-tumor effects, making it a valuable compound for further research and therapeutic development.

Properties

IUPAC Name

(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O5/c1-18(2)20(5)9-10-21(28(35)36)27-25(32)17-31(8)24-12-11-22(19(3)4)29(6,15-14-26(33)34)23(24)13-16-30(27,31)7/h12-13,18,21-22,25,27,32H,3,5,9-11,14-17H2,1-2,4,6-8H3,(H,33,34)(H,35,36)/t21-,22+,25-,27+,29+,30-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAQLXUMUVEKGR-SMFZDKLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346653
Record name Poricoic acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137551-38-3
Record name Poricoic acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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